molecular formula C18H19BrN4O2S B2960855 2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797284-94-6

2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2960855
CAS RN: 1797284-94-6
M. Wt: 435.34
InChI Key: DFICYYRVBYQMII-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromobenzene, a sulfonamide, a cyanopyridine, and a piperidine ring . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromobenzene and cyanopyridine parts are aromatic and planar, while the piperidine ring is aliphatic and can adopt a variety of conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could make it relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

This compound is utilized in the synthesis of piperidine derivatives, which are crucial in the design of pharmaceutical drugs . Piperidine, a core structure in this compound, is found in many pharmacologically active molecules and is known for its versatility in drug development. For instance, piperidine derivatives have been designed as dual inhibitors for resistant strains of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), offering new avenues for cancer treatment .

Material Science: Advanced Material Synthesis

The compound’s unique properties make it a candidate for creating advanced materials. Its structural complexity allows for the development of new polymers or coatings with specific characteristics, such as increased durability or chemical resistance.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound may serve as a scaffold for developing enzyme inhibitors. Its ability to bind with various biochemical moieties could lead to the synthesis of molecules that inhibit enzymes involved in disease pathways, providing a strategy for therapeutic intervention .

Organic Chemistry: Synthetic Methodology

This compound is also significant in organic chemistry for developing new synthetic methodologies. Its bromine atom can participate in various chemical reactions, serving as a building block for constructing complex organic molecules. This can lead to the discovery of new reactions and synthetic routes in organic synthesis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in a variety of ways, depending on the specific structure of the compound .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure, and appropriate safety data sheets should be consulted .

Future Directions

The future directions for research on this compound could be quite broad, given its complex structure. It could potentially be investigated for use in a variety of applications, from medicinal chemistry to materials science .

properties

IUPAC Name

2-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2S/c19-16-5-1-2-6-17(16)26(24,25)22-13-14-7-10-23(11-8-14)18-15(12-20)4-3-9-21-18/h1-6,9,14,22H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFICYYRVBYQMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

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